molecular formula C10H8FNO B8798779 1-Fluoro-4-methoxyisoquinoline

1-Fluoro-4-methoxyisoquinoline

Cat. No.: B8798779
M. Wt: 177.17 g/mol
InChI Key: GIPCVHUYMTUPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Isoquinoline (B145761) Chemistry

The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated it from coal tar. wikipedia.org This discovery paved the way for extensive research into its derivatives. numberanalytics.comsolubilityofthings.com Early synthetic methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, laid the groundwork for accessing a diverse range of isoquinoline-based molecules. numberanalytics.comacs.org Over the years, these classical methods have been refined, and novel, more efficient synthetic strategies, including transition-metal-catalyzed reactions and multicomponent reactions, have been developed to construct complex isoquinoline frameworks. rsc.orgnumberanalytics.comrsc.org This continuous evolution in synthetic methodology has significantly expanded the chemical space accessible to researchers, enabling the exploration of isoquinolines with diverse functionalities and substitution patterns. rsc.org

Role of Nitrogen-Containing Heterocycles in Chemical Space Expansion

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery and medicinal chemistry. ou.edumdpi.com Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov The presence of a nitrogen atom within a heterocyclic ring system, such as in isoquinoline, imparts unique physicochemical properties. mdpi.comresearchgate.net These properties, including the ability to form hydrogen bonds, act as a proton acceptor or donor, and engage in various intermolecular interactions, are crucial for molecular recognition and binding to biological targets like enzymes and receptors. mdpi.comresearchgate.net Consequently, the incorporation of nitrogen heterocycles is a key strategy for expanding the drug-like chemical space and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-fluoro-4-methoxyisoquinoline

InChI

InChI=1S/C10H8FNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

GIPCVHUYMTUPFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=CC=CC=C21)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Fluoro 4 Methoxyisoquinoline and Its Structural Analogs

De Novo Ring Construction Approaches to Fluorinated Isoquinolines

Building the isoquinoline (B145761) skeleton from the ground up offers a powerful way to control the placement of substituents on both the carbocyclic and heterocyclic rings. Several classical organic reactions have been adapted for the synthesis of fluorinated isoquinolines. rsc.orgresearchgate.net

Classical and Modified Ring Assembly Techniques for Isoquinoline Core

The traditional methods for isoquinoline synthesis, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, remain cornerstones for the construction of the isoquinoline core and have been adapted for the preparation of fluorinated derivatives. rsc.orgresearchgate.net

The Pomeranz-Fritsch reaction is a versatile method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org The reaction typically proceeds in two stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the Schiff base intermediate, followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.org

To synthesize a 1-fluoro-4-methoxyisoquinoline derivative using this method, one would logically start with a appropriately substituted benzaldehyde. For instance, a fluorinated and methoxylated benzaldehyde could serve as the starting material. The reaction has been widely modified to improve yields and accommodate a broader range of functional groups. acs.org

Table 1: Pomeranz-Fritsch Reaction Summary

Feature Description
Reaction Type Ring-forming reaction wikipedia.org
Product Isoquinoline wikipedia.org
Reactants Benzaldehyde and 2,2-dialkoxyethylamine wikipedia.org
Catalyst Typically a strong acid (e.g., sulfuric acid) wikipedia.org

| Key Intermediate | Benzalaminoacetal wikipedia.org |

The Bischler-Napieralski reaction is another fundamental method for isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction yields a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding aromatic isoquinoline. wikipedia.orgnrochemistry.com

The synthesis of fluorinated isoquinolines via this route requires a β-phenylethylamine bearing the desired fluorine and methoxy (B1213986) substituents on the aromatic ring. The reaction is most effective when the benzene (B151609) ring is activated by electron-donating groups. nrochemistry.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org Microwave-assisted variations have been developed to accelerate the reaction. acs.org

Table 2: Bischler-Napieralski Reaction Overview

Feature Description
Reaction Type Intramolecular electrophilic aromatic substitution wikipedia.org
Product 3,4-Dihydroisoquinoline organic-chemistry.org
Reactant β-arylethylamide wikipedia.org
Reagents Dehydrating agents like POCl₃ or P₂O₅ wikipedia.orgnrochemistry.com

| Key Feature | Subsequent oxidation required to form the aromatic isoquinoline nrochemistry.com |

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgresearchgate.net This method is particularly important in the synthesis of alkaloids and related natural products. researchgate.net Compared to the Bischler-Napieralski reaction, it directly yields a tetrahydroisoquinoline. mdpi.com

For the synthesis of fluorinated analogs, a phenethylamine (B48288) with the required fluorine and methoxy groups would be reacted with an appropriate carbonyl compound. While traditionally requiring harsh acidic conditions, milder catalysts, including organocatalysts, have been developed. wikipedia.orgresearchgate.net The reaction's success is highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems like those containing a methoxy group generally give higher yields. wikipedia.org

Table 3: Pictet-Spengler Reaction Details

Feature Description
Reaction Type Condensation followed by ring closure wikipedia.org
Product Tetrahydroisoquinoline wikipedia.org
Reactants β-arylethylamine and an aldehyde or ketone wikipedia.org
Catalyst Acid catalyst (e.g., HCl, TFA) wikipedia.org

| Key Feature | A special case of the Mannich reaction wikipedia.org |

Strategies for Regioselective Fluorine Introduction during Cyclization

Achieving regioselectivity—the placement of the fluorine atom at a specific position—is a critical challenge in the synthesis of fluorinated isoquinolines. One strategy involves the intramolecular substitution of a vinylic fluorine. For example, ortho-functionalized β,β-difluorostyrenes can undergo cyclization where a nitrogen nucleophile displaces one of the fluorine atoms to form the heterocyclic ring, resulting in a 3-fluoroisoquinoline (B1619788) derivative. nii.ac.jp

Another modern approach involves the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles. This method leads to the formation of 1-fluoroalkyl-3-fluoroisoquinolines through a sequence involving a formal 1,3-fluorine shift and cyclization. rsc.org This technique allows for the preparation of structurally diverse isoquinolines with fluorine at both the 1- and 3-positions. rsc.org

Functionalization and Derivatization Strategies on Existing Isoquinoline Scaffolds

An alternative to de novo synthesis is the direct functionalization of a pre-existing isoquinoline or isoquinolinone scaffold. This approach is often termed late-stage functionalization and is highly valuable for rapidly creating libraries of analogs for structure-activity relationship (SAR) studies.

The introduction of a fluorine atom onto the isoquinoline ring can be achieved using various fluorinating agents. Electrophilic fluorinating reagents like Selectfluor can be used to install fluorine at specific positions. evitachem.com Direct C–H fluorination is an increasingly powerful tool, although controlling regioselectivity on electron-deficient systems like isoquinoline can be challenging. researchgate.netrsc.org Photoredox catalysis has emerged as a mild method for the direct C-H fluorination of arenes and heteroaromatics using [¹⁸F]F⁻, which is particularly relevant for synthesizing radiolabeled compounds for imaging studies. nih.gov

For introducing a fluorine atom at the C1 position, a common strategy involves nucleophilic aromatic substitution (SNAr). This typically requires a leaving group, such as a chlorine atom, at the C1 position. For example, 1-chloro-7-fluoro-4-methoxyisoquinoline (B8792385) can serve as a precursor where the C1-chloro group is displaced by a nucleophile. acs.orgepa.govbldpharm.com Another advanced method involves the synthesis of phenyl(isoquinoline)iodonium salts, which can then undergo regioselective nucleophilic fluorination. nih.gov This method has been successfully applied to the synthesis of various ¹⁸F-labeled isoquinolines. nih.gov

Derivatization can also occur at other positions. For instance, the C4 position can be functionalized through various cross-coupling reactions if a suitable handle, like a halogen, is present. rsc.org The nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide, which activates the C1 position for nucleophilic attack, allowing for the introduction of various functionalities. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-chloro-7-fluoro-4-methoxyisoquinoline
2,2-dialkoxyethylamine
3,4-dihydroisoquinoline
3-fluoroisoquinoline
Benzaldehyde
Phenyl(isoquinoline)iodonium salt
Phosphorus pentoxide
Phosphoryl chloride
Selectfluor
Sulfuric acid
Tetrahydroisoquinoline
β,β-difluorostyrene
β-arylethylamide

Direct C-H Fluorination Methodologies for Isoquinolines

Direct C-H fluorination represents a highly atom-economical and straightforward approach to synthesizing fluorinated isoquinolines, avoiding the need for pre-functionalized starting materials. chinesechemsoc.orgacs.org

Electrophilic Fluorination Mechanisms and Reagents

Electrophilic fluorination is a primary method for the direct introduction of fluorine into organic molecules. juniperpublishers.com The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most widely used due to their stability, safety, and effectiveness. wikipedia.org

Commonly employed electrophilic fluorinating agents include:

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : This is a powerful, versatile, and commercially available reagent known for its ease of handling. evitachem.comresearchgate.netmdpi.com It can be used for the direct fluorination of various heterocycles, including isoquinolines. nih.gov

N-Fluorobenzenesulfonimide (NFSI) : NFSI is another stable and effective electrophilic fluorine source that is commercially available and suitable for large-scale synthesis. nih.govjuniperpublishers.com It has been successfully used for the direct monofluorination of N-protected pyridone derivatives. researchgate.net

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate : This reagent provides a direct route to fluorinated pyridines, thiophenes, pyrroles, and isoquinolines. juniperpublishers.com

The reactivity of these reagents is enhanced by the presence of a cationic nitrogen atom, which withdraws electron density from the fluorine, making it more electrophilic. wikipedia.org The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination. For instance, the direct fluorination of isoquinolines often occurs at the C1 position. chinesechemsoc.org

Table 1: Common Electrophilic Fluorinating Reagents

Reagent NameChemical NameKey Features
Selectfluor®1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Powerful, versatile, commercially available, easy to handle. evitachem.comresearchgate.netmdpi.com
NFSIN-FluorobenzenesulfonimideStable, effective, commercially available, suitable for large-scale synthesis. nih.govjuniperpublishers.com
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborateProvides a direct route to various fluorinated heterocycles. juniperpublishers.com
Metal-Free and Photocatalytic C-H Fluorination Approaches

Recent advancements have focused on developing metal-free and photocatalytic C-H fluorination methods, which offer milder reaction conditions and are often more environmentally friendly. chinesechemsoc.orgresearchgate.net

Visible light-induced C-H fluorination has emerged as a powerful strategy. chinesechemsoc.org In one approach, the homolytic cleavage of the N-F bond in reagents like NFSI can be initiated by blue light-emitting diode (LED) irradiation, generating a fluorine radical. This process can be achieved without the need for a metal catalyst or a photocatalyst. chinesechemsoc.org This method has been successfully applied to the C1-selective fluorination of various substituted isoquinolines. chinesechemsoc.org

Another innovative approach involves the merger of N-F fluorinating reagents and silanes under visible light. This metal-free and photocatalyst-free method allows for the site-selective fluorination of heteroarenes at ambient temperature and is tolerant of water. chinesechemsoc.org The reaction is believed to proceed through the homolytic cleavage of the N-F bond upon light irradiation. chinesechemsoc.org

Photocatalytic methods often utilize a photosensitizer to facilitate the reaction. For example, direct arene C-H fluorination can be achieved using organic photoredox catalysts. acs.org These methods can be highly selective, but the substrate scope may be limited by the energy transfer capabilities of the photosensitizer. acs.org

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the functionalization of electron-deficient aromatic and heteroaromatic systems. nih.govnih.gov In the context of isoquinolines, SNAr reactions provide a versatile route to introduce a variety of functional groups.

Stereoelectronic Factors Governing SNAr Reactivity

The reactivity of halogenated isoquinolines in SNAr reactions is governed by stereoelectronic factors. The position of the halogen atom on the isoquinoline ring is crucial. Halogens at the C1 position are particularly susceptible to nucleophilic attack. quimicaorganica.orgiust.ac.ir This is because the nitrogen atom in the isoquinoline ring can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. quimicaorganica.org Halogenated quinolines also exhibit high reactivity at the C2 and C4 positions for the same reason. quimicaorganica.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. harvard.edu However, recent studies using kinetic isotope effects and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism. harvard.edu The nature of the nucleophile, the leaving group (halogen), and the solvent all play a significant role in determining the reaction pathway and rate. nih.govharvard.edu For instance, the use of a "benign-by-design" nonionic surfactant in water can enable SNAr reactions to proceed at or near ambient temperatures. nih.gov

Substitution with Oxygen, Sulfur, and Nitrogen Nucleophiles

A wide range of nucleophiles can be employed in the SNAr reactions of halogenated isoquinolines, leading to diverse structural analogs.

Oxygen Nucleophiles : Alkoxides and hydroxides can be used to introduce methoxy and hydroxy groups, respectively. For example, 1-fluoroalkylisoquinolines readily react with sodium ethoxide in ethanol (B145695) to yield the corresponding ethoxy-substituted isoquinolines. rsc.org

Sulfur Nucleophiles : Thiolates are effective nucleophiles for introducing sulfur-containing moieties. rsc.orgresearchgate.net

Nitrogen Nucleophiles : Amines and amides can be used to synthesize amino- and amido-substituted isoquinolines. nih.govrsc.org For instance, the reaction of a chloroisoquinoline with an alcohol in the presence of potassium hexamethyldisilazide (KHMDS) can afford the corresponding alkoxy-substituted isoquinoline. acs.org

The fluorine atom in 1-fluoro-substituted isoquinolines is an excellent leaving group, making these compounds valuable precursors for SNAr reactions. rsc.org The diversification of fluorinated products through SNAr allows for the creation of libraries of C(sp²)-O, C(sp²)-S, and C(sp²)-N coupled products. chinesechemsoc.org

Table 2: Examples of SNAr Reactions on Halogenated Isoquinolines

Halogenated IsoquinolineNucleophileProductReference
1-FluoroalkylisoquinolinesSodium Ethoxide1-Ethoxyalkylisoquinolines rsc.org
1-FluoroalkylisoquinolinesSodium Hydroxide1-Hydroxyalkylisoquinolines rsc.org
ChloroisoquinolineAlcohol/KHMDSAlkoxyisoquinoline acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions of Isoquinoline Halides

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.neteie.gr These reactions offer a powerful method for the functionalization of isoquinoline halides.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used. eie.gr These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a palladium catalyst. For instance, a Ni(0) catalyst can facilitate the efficient C-C bond formation between a wide range of aryl boronic acids and N-acyliminium precursors derived from isoquinolines. rsc.org Rhodium(III)-catalyzed C-H functionalization between oxadiazoles (B1248032) and difluoromethylene alkynes provides a route to vinyl fluorinated isoquinolines. acs.orgnih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.org For example, isoquinoline-oxazoline ligands have been shown to be effective in the asymmetric Negishi cross-coupling of benzylic bromides. acs.org

Furthermore, the presence of a halogen atom on the isoquinoline ring allows for selective functionalization. For instance, in an isoquinoline containing both a fluorine at position 3 and a halogen at position 4, the fluorine can undergo nucleophilic aromatic substitution, while the halogen at position 4 can participate in cross-coupling reactions, allowing for orthogonal functionalization. rsc.org This strategy enables the synthesis of a wide array of substituted isoquinolines with diverse functionalities.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting organoboron compounds with organic halides or triflates. researchgate.netlibretexts.org This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast number of boronic acids and their derivatives. organic-chemistry.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of synthesizing analogs of this compound, a halogenated precursor, such as 1-chloro- or 1-bromo-4-methoxyisoquinoline, would be coupled with a suitable aryl or heteroaryl boronic acid. The choice of palladium catalyst and ligand is critical for achieving high efficiency, especially when dealing with less reactive chloroarenes. rsc.orgresearchgate.net Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, have significantly expanded the scope of the Suzuki-Miyaura coupling to include these more challenging substrates. organic-chemistry.org

Table 1: Key Features of Suzuki-Miyaura Coupling

Feature Description
Reactants Organoboron compound (e.g., boronic acid, boronate ester) and an organic halide or triflate.
Catalyst Typically a Palladium(0) complex, often generated in situ.
Base Required to activate the organoboron species for transmetalation.
Key Steps Oxidative addition, transmetalation, reductive elimination. libretexts.org

| Advantages | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. organic-chemistry.org |

Heck and Sonogashira Coupling Reactions

The Heck reaction forms a new C-C bond by coupling an unsaturated halide or triflate with an alkene. For the synthesis of analogs, a halogenated 4-methoxyisoquinoline (B1350727) could be reacted with various alkenes to introduce vinyl groups at the 1-position.

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The ability to introduce an alkynyl moiety provides a versatile handle for further transformations. The reaction proceeds under mild conditions, tolerating a wide range of functional groups, making it highly valuable in the synthesis of complex molecules and pharmaceuticals. wikipedia.org

Table 2: Comparison of Heck and Sonogashira Reactions

Reaction Bond Formed Key Reactants
Heck C(sp²)-C(sp²) Unsaturated halide/triflate + Alkenes

| Sonogashira | C(sp²)-C(sp) | Aryl/vinyl halide + Terminal alkyne |

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. libretexts.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl or heteroaryl halide or pseudohalide with an amine. nih.govnih.gov This reaction has become one of the most powerful methods for constructing arylamines. nih.gov The development of specialized ligands by Buchwald, Hartwig, and others has been crucial to the broad applicability and high efficiency of this transformation. nih.gov

For the synthesis of analogs of this compound, a 1-halo-4-methoxyisoquinoline precursor could be coupled with a wide variety of primary or secondary amines to introduce diverse amino substituents at the 1-position. The reaction is known for its excellent functional group tolerance and broad substrate scope. nih.govresearchgate.net

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions have emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable starting materials. rsc.orgresearchgate.net These reactions proceed via the extrusion of carbon dioxide, offering an alternative to traditional cross-coupling methods that often require the pre-synthesis of organometallic reagents. rsc.orgnih.gov

Transition metals, including palladium and silver, can catalyze these transformations. researchgate.netsioc-journal.cn In the context of synthesizing isoquinoline analogs, a carboxylic acid derivative could be coupled with a suitable partner to introduce new substituents. For instance, a decarboxylative approach could be employed to arylate the isoquinoline core. These methods are advantageous as carboxylic acids are often more stable, less toxic, and more readily available than the corresponding organometallic reagents. researchgate.netnih.gov

One-Pot and Multicomponent Reaction Strategies for Complex Fluorinated Isoquinoline Structures

Synthesis from N-Fluoroalkyl-1,2,3-triazoles

A novel and efficient one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been developed starting from N-fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This methodology allows for the preparation of structurally diverse 3-fluoroisoquinolines bearing a fluoroalkyl group at the 1-position. rsc.orgrsc.org The reaction proceeds through a series of transformations including the thermal decomposition of the N-fluoroalkyl-1,2,3-triazole to form an N-fluoroalkylated ketenimine intermediate. rsc.orgnih.gov This intermediate then undergoes a stereoselective formal 1,3-fluorine shift to a difluoroazadiene, which subsequently cyclizes to form the isoquinoline ring system. rsc.orgrsc.org The presence of a halogen at the 4-position of the resulting isoquinoline provides a handle for further functionalization via cross-coupling reactions. rsc.orgrsc.org

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to complex molecule synthesis. whiterose.ac.uk These sequences can be initiated by a single catalytic event, leading to the formation of multiple chemical bonds.

For the synthesis of fluorinated isoquinoline analogs, a tandem reaction could involve an initial coupling reaction followed by an intramolecular cyclization. For example, a [3+2] cycloaddition/aromatization cascade reaction has been reported for the synthesis of fluorinated pyrrolo[2,1-a]isoquinolines. researchgate.net While not directly producing this compound, this illustrates the power of tandem strategies in building complex, fluorinated heterocyclic systems. Such approaches enhance synthetic efficiency by minimizing purification steps and improving atom economy.

Reaction Pathways and Transformation Studies of the Isoquinoline Core

The reactivity of the this compound core is dictated by the interplay of the fused benzene and pyridine (B92270) rings, further influenced by the electronic effects of the fluoro and methoxy substituents. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution, with the positions of attack directed by the existing substituents.

Investigations into Aromatization and Dearomatization Processes

Aromatization and dearomatization reactions are fundamental transformations that alter the electronic and structural nature of heterocyclic systems. In the context of isoquinoline chemistry, these processes are often key steps in catalytic cycles for C-H functionalization and the synthesis of complex molecules.

Metal-ligand cooperation (MLC) involving aromatization-dearomatization sequences of heteroaromatic pincer ligands has emerged as a powerful strategy in catalysis. nih.govnih.gov For instance, iron complexes with PNP pincer ligands catalyze hydrogenation and dehydrogenation reactions where the reversible dearomatization and aromatization of the pyridine core of the ligand are crucial. nih.gov While not specific to this compound, these principles highlight potential pathways. A dearomatized electron-rich intermediate can be generated, which then participates in activation of substrates like H2 or benzene, followed by rearomatization. nih.gov

Another relevant strategy involves an aromatization-dearomatization sequence for the functionalization of Hantzsch esters to produce 4-alkyl-1,4-dihydropyridines. organic-chemistry.org This manganese-mediated radical-based process involves the conversion of the Hantzsch ester to a pyridine intermediate (aromatization), which then traps an alkyl radical, leading to the dearomatized dihydropyridine (B1217469) product. organic-chemistry.org Such a pathway could be conceptually applied to the pyridine ring of the isoquinoline system.

Mechanistic Elucidation of Fluorination and Substitution Reactions

The fluorine atom at the C-1 position of this compound plays a defining role in its reactivity, primarily serving as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The C-1 position in isoquinolines is activated towards nucleophilic attack, a reactivity analogous to the α-position in pyridines.

The SNAr mechanism is typically a two-step addition-elimination process. govtpgcdatia.ac.in A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inacgpubs.org In the second, usually faster step, the leaving group is expelled, restoring the aromaticity of the ring. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. acgpubs.org In this compound, the electronegative nitrogen atom in the ring serves this activating function. Interestingly, although the C-F bond is very strong, fluorine can be an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by fluorine's high electronegativity that polarizes the C-F bond. acgpubs.org

For instance, studies on fluoro-substituted benzaldehydes have shown that nucleophilic substitution of fluorine by a methoxy group occurs readily in the presence of a base. acgpubs.org Similarly, the fluorine atom in fluorinated isoquinolines can be displaced by various nucleophiles. evitachem.com Research on 8-fluoro-3,4-dihydroisoquinoline (B12937770) demonstrated its conversion to 8-amino-3,4-dihydroisoquinolines via a fluorine-amine exchange, a nucleophilic aromatic substitution. nih.gov

Role of Intermediates in Catalytic Cycles

In transition-metal-catalyzed C-H functionalization reactions, organometallic species such as rhodacycle or palladacycle intermediates are commonly formed. nih.gov For example, in the Rh(III)-catalyzed synthesis of 3-aryl substituted isoquinolines, a rhodacycle intermediate is formed via C-H activation, which then undergoes reductive elimination to yield the final product. nih.gov Computational studies have helped to elucidate the role of these intermediates, such as a seven-membered rhodacycle proposed in the coupling of N-methoxy benzamides with alkynes, which acts as a common species for divergent reaction pathways. snnu.edu.cn

In non-catalytic reactions, charged intermediates are also key. As mentioned, the Meisenheimer complex is the critical intermediate in SNAr reactions. govtpgcdatia.ac.in Furthermore, in certain addition reactions to the isoquinoline ring, electrophilic N-acylisoquinolinium salts are generated in situ to activate the C-1 position for subsequent nucleophilic attack.

Stereoselective Aspects of Fluorination Reactions

The synthesis of chiral molecules containing fluorine is of great interest in medicinal chemistry. researchgate.net This has driven the development of stereoselective fluorination methods and the use of fluorinated building blocks in asymmetric synthesis.

While direct stereoselective fluorination of the this compound core is not extensively documented, general principles of stereoselective synthesis involving fluorinated compounds are well-established. For example, the diastereoselective nucleophilic di- and monofluoromethylation of chiral imines has been achieved with high diastereoselectivity (dr up to >99:1). cas.cn This highlights the ability to control stereochemistry at a carbon center bearing a fluorine or a fluorinated group.

Furthermore, the synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyproline has been reported, demonstrating that stereocontrol can be achieved when introducing fluorine into a heterocyclic ring. nih.gov In this case, fluorination was found to influence the ring's conformational preference. nih.gov The development of catalytic, regioselective 1,4-fluorofunctionalization of dienes using hypervalent iodine reagents also represents a significant advance in controlling the placement of fluorine in a stereodefined manner. scienceopen.com These methodologies provide a foundation for potential stereoselective transformations involving this compound or its derivatives.

Explorations of Ring-Opening and Rearrangement Reactions (If Applicable)

Ring-opening and rearrangement reactions can dramatically alter a molecular scaffold, providing access to new and complex structures. While such reactions are less common for a stable aromatic system like isoquinoline under standard conditions, they can occur under specific circumstances or with highly reactive reagents.

Epoxide ring-opening is a common synthetic strategy, and while not directly a reaction of the isoquinoline ring itself, it can be used to build side chains attached to it. mdpi.comnih.gov For example, a key intermediate in the synthesis of a drug candidate was formed by the ring-opening of an epoxide with a triazole nucleophile. mdpi.com

More directly related to the isoquinoline core, ring-opening has been achieved using low-valent titanium complexes. This reaction proceeds via the regioselective cleavage of the C1=N2 and C1-H bonds of the isoquinoline ring. nih.gov Another specialized mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction, which has been observed for 3-haloisoquinolines. This pathway leads to a product that appears to be from direct substitution but actually involves a ring-opened intermediate. govtpgcdatia.ac.in

A variety of named rearrangement reactions exist in organic chemistry, such as the Beckmann, Curtius, and Baeyer-Villiger rearrangements, which involve the migration of a group to an electron-deficient atom. mvpsvktcollege.ac.inwiley-vch.delibretexts.org The application of these specific rearrangements directly to the this compound ring system would depend on the presence of appropriate functional groups to initiate the process. For example, a Beckmann rearrangement could be envisioned if an oxime were formed from a keto-isoquinoline derivative. mvpsvktcollege.ac.inlibretexts.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. southampton.ac.uk For fluorinated organic molecules like 1-Fluoro-4-methoxyisoquinoline, NMR is particularly insightful.

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental methods for characterizing organic compounds. southampton.ac.uk ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

In a related compound, methyl 6-fluoro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the methoxy (B1213986) group protons at 4.19 ppm and 4.10 ppm. rsc.org Aromatic protons appear as multiplets in the downfield region, such as a doublet of doublets at 8.30 ppm and 8.23 ppm, and a triplet of doublets of doublets at 7.10 ppm. rsc.org

The ¹³C NMR spectrum for the same compound displays signals for the methoxy carbons at 54.91 ppm and 52.59 ppm. rsc.org The carbon atoms of the isoquinoline (B145761) core and the substituent groups resonate at characteristic chemical shifts, with quaternary carbons often showing weaker signals. oregonstate.edu For instance, the carbon attached to the fluorine atom exhibits a doublet due to C-F coupling, a key feature in the spectra of fluorinated compounds. magritek.com In methyl 6-fluoro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, this is observed as a doublet at 165.45 ppm with a large coupling constant (J = 251.69 Hz). rsc.org

A data table of hypothetical ¹H and ¹³C NMR data for this compound is presented below, based on characteristic chemical shift regions for similar structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity Chemical Shift (δ) ppm Assignment
~8.2-8.0 m ~160 (d) C-F
~7.8-7.5 m ~152 C-O
~7.4-7.2 m ~140-120 Aromatic C
~4.0 s ~115-100 Aromatic C-H
~56 OCH₃

Note: This table is illustrative and based on general principles of NMR spectroscopy.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. icpms.cz The chemical shift of a fluorine nucleus is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for identifying and differentiating fluorinated compounds. icpms.cz The large chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine environments. icpms.cz

For a compound like this compound, the ¹⁹F NMR spectrum would be expected to show a single signal corresponding to the fluorine atom at the C-1 position. The precise chemical shift would be influenced by the electronic effects of the methoxy group and the isoquinoline ring system. In a similar structure, 4-fluoro-7-methoxyisoquinoline, a ¹⁹F NMR signal was observed at -130.68 ppm in CDCl₃. epo.org This provides an estimate for the expected chemical shift region for this compound.

Two-Dimensional NMR Experiments for Complex Structure Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. ucl.ac.uklibretexts.org

COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. This helps to establish the connectivity of proton networks within the molecule. wordpress.com

HSQC spectra show correlations between protons and directly attached heteronuclei, most commonly ¹³C. This allows for the direct assignment of proton signals to their corresponding carbon atoms. libretexts.org

For this compound, a COSY experiment would show correlations between the aromatic protons on the isoquinoline ring, helping to assign their specific positions. An HSQC experiment would link each of these aromatic proton signals to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the C-H connectivity.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. pressbooks.pubhoriba.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. pressbooks.pub These absorption frequencies are characteristic of particular functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-F stretch: The carbon-fluorine bond typically absorbs in the region of 1400-1000 cm⁻¹.

C-O stretch: The aryl ether C-O bond will show a strong absorption band, typically around 1250 cm⁻¹ for the asymmetric stretch and 1040 cm⁻¹ for the symmetric stretch.

C=N and C=C stretching: The aromatic isoquinoline ring will exhibit several bands in the 1600-1450 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.

In a related compound, 1-(4-Fluoro-3-methoxybenzyl)-7-(2-fluoroethoxy)-6-methoxyisoquinoline, characteristic IR peaks would be expected, though specific data for this compound is not available in the provided search results. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H (methoxy) Stretch 2950-2850
C=N, C=C (aromatic ring) Stretch 1600-1450
C-F Stretch 1400-1000
C-O (aryl ether) Asymmetric Stretch ~1250
C-O (aryl ether) Symmetric Stretch ~1040

Note: This table is illustrative and based on general principles of FT-IR spectroscopy.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. horiba.com It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. renishaw.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of an organic molecule like this compound, it provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.

In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). oecd.org This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z values. The peak with the highest m/z value usually corresponds to the molecular ion, confirming the molecular weight. chemguide.co.uk The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable and/or most readily formed fragment ion. oecd.org

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral radicals. chemguide.co.uk Likely fragmentation pathways for aromatic ethers include the loss of the alkyl group from the ether, in this case, a methyl radical (•CH₃), followed by the loss of a molecule of carbon monoxide (CO). libretexts.orgmiamioh.edu The isoquinoline ring system itself can also undergo characteristic cleavages.

Predicted Fragmentation Data for this compound

Process Lost Fragment Predicted m/z of Resulting Ion
Ionization e⁻ 177 (Molecular Ion, M+•)
α-Cleavage •CH₃ 162

This table contains predicted data based on common fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a variation of MS that measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). researchgate.netyoutube.com This precision allows for the determination of the exact elemental composition of a molecule and its fragments. researchgate.netrsc.org While conventional MS can distinguish ions with different nominal masses, it cannot differentiate between molecules that have the same integer mass but different chemical formulas (isobars). researchgate.net HRMS resolves this by measuring the exact mass, which is unique for a specific elemental formula. rsc.org

For this compound (C₁₀H₈FNO), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement, which can be compared against the calculated theoretical mass. This technique is invaluable for unambiguously identifying the compound and distinguishing it from any potential isomeric impurities.

Calculated HRMS Data for this compound

Ion Formula Description Calculated Exact Mass

This table contains calculated data based on the compound's chemical formula.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is an indispensable method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing X-rays onto a single, well-ordered crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. nih.gov By analyzing this pattern, scientists can calculate the positions of individual atoms, yielding a detailed 3D model of the molecule. rsc.org

This model provides definitive information on:

Bond lengths: The precise distances between atoms.

Bond angles: The angles formed between adjacent chemical bonds.

Intermolecular interactions: How molecules pack together in the crystal lattice.

For a planar aromatic system like this compound, X-ray crystallography would confirm the planarity of the isoquinoline ring and determine the orientation of the methoxy group relative to the ring. Although the molecule is achiral and thus has no absolute stereochemistry to determine, crystallography would provide unequivocal proof of its constitution and connectivity. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient quality, a process that can be challenging. nih.gov To date, no public crystal structure for this compound has been deposited in crystallographic databases. researchgate.netrcsb.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. oecd.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. up.ac.za The technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings, which exhibit characteristic absorption bands. up.ac.za A UV-Vis spectrum is a plot of absorbance versus wavelength and is used to identify the wavelengths of maximum absorbance (λ_max_).

The aromatic isoquinoline core of this compound contains a delocalized system of π-electrons. The primary electronic transitions observed in such systems are π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. up.ac.za These transitions are typically high in intensity. The presence of substituents on the aromatic ring, such as the fluorine atom and the methoxy group, can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. researchgate.net

While an experimental spectrum for this compound is not publicly available, the spectra of related aromatic compounds suggest that it would exhibit strong absorptions in the UV region. For example, benzene (B151609) shows a secondary absorption band around 253-260 nm, and more complex aromatic systems often show multiple bands. up.ac.za The specific λ_max_ values for this compound would be characteristic of its unique electronic structure.

Expected UV-Vis Spectral Data for this compound

Transition Type Expected Wavelength Region (nm) Description

This table contains predicted data based on the known spectroscopic behavior of aromatic compounds.

Computational and Theoretical Chemistry Studies on 1 Fluoro 4 Methoxyisoquinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. whiterose.ac.uk These calculations provide fundamental insights into the molecule's geometry, stability, and chemical behavior.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. orientjchem.org This process involves calculating the molecule's energy at various atomic arrangements to find the configuration with the lowest possible energy, referred to as the ground state. For a molecule like 1-Fluoro-4-methoxyisoquinoline, this would involve determining the preferred orientation of the methoxy (B1213986) group relative to the isoquinoline (B145761) ring system.

Key parameters obtained from geometry optimization include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The rotational angle between the planes of four consecutive bonded atoms, which would define the conformation of the methoxy group.

A conformational analysis would be performed by systematically rotating the methoxy group to identify all stable conformers and the energy barriers between them. The results would indicate whether the molecule is planar or non-planar and reveal any strain within the structure. Optimization is crucial as it provides the most stable structure with minimal energy. orientjchem.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). The distribution of the HOMO density indicates the likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons (electrophilicity). The distribution of the LUMO density points to the likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sciforum.net

For this compound, FMO analysis would predict the most probable sites for electrophilic and nucleophilic substitution on the isoquinoline ring, considering the electronic influence of the fluorine and methoxy substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and the interactions between orbitals within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, similar to a Lewis structure. researchgate.net

NBO analysis provides detailed information on:

Natural Atomic Charges: It calculates the charge localized on each atom, offering insights into electrostatic interactions.

Hybridization: It describes the spd composition of the atomic orbitals involved in bonding.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally.

Transition State Analysis and Reaction Pathway Mapping

To study a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods would be used to map the entire reaction pathway. This involves identifying and characterizing the structures of all reactants, intermediates, transition states, and products.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for the reaction to proceed. Locating the TS is a critical part of mechanistic studies. Frequency calculations are performed to verify the nature of the stationary points: a minimum on the potential energy surface (a stable reactant, intermediate, or product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profiles and Kinetic Parameters Estimation

Once all stationary points on the reaction pathway are located, an energy profile diagram can be constructed. This diagram plots the relative energies of the reactants, transition states, intermediates, and products, providing a visual representation of the reaction's thermodynamics and kinetics.

From the energy profile, key parameters can be estimated:

Activation Energy (Ea): The energy difference between the reactants and the transition state. This value is directly related to the reaction rate; a higher activation energy implies a slower reaction.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

These computational results provide a quantitative basis for understanding why a reaction follows a particular mechanism and can be used to predict how changes in the molecular structure would affect the reaction outcome.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. arxiv.orglumi-supercomputer.eu For a molecule such as this compound, MD simulations offer a way to explore its conformational landscape—the full range of three-dimensional shapes the molecule can adopt by rotating around its single bonds. nih.gov This process, known as conformational sampling, is crucial for understanding how the molecule might interact with biological targets, such as the active site of an enzyme. nih.govrsc.org

Enhanced sampling algorithms have become essential for extending the utility of MD simulations, allowing for a more thorough exploration of the configuration space of complex systems in a feasible amount of simulation time. arxiv.org The simulation works by solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the particles evolve. lumi-supercomputer.eu From this trajectory, researchers can analyze the structural flexibility, preferred conformations, and intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, with other molecules like water or a protein receptor. rsc.org Coarse-grained molecular dynamics (CG-MD) can also be employed to simulate larger systems over longer timescales, providing insights into the collective behavior and organization of molecules. nih.gov

Table 1: Typical Workflow for a Molecular Dynamics Simulation Study

Step Description Purpose
1. System Setup The molecule (this compound) is placed in a simulation box, often with solvent molecules (e.g., water) and ions to neutralize the system. To create a realistic, solvated environment that mimics physiological conditions.
2. Energy Minimization The initial geometry of the system is optimized to remove any unfavorable steric clashes or high-energy contacts. To find a low-energy starting conformation for the simulation.
3. Equilibration The system is gradually heated to the target temperature and the pressure is adjusted to the target pressure, allowing the solvent molecules to relax around the solute. To bring the system to the desired temperature and pressure conditions while maintaining stability.
4. Production Run The simulation is run for an extended period (nanoseconds to microseconds) to generate the trajectory of atomic motions. To collect sufficient data for analyzing the conformational dynamics and interactions of the molecule. arxiv.org

| 5. Analysis | The trajectory is analyzed to determine key properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and conformational clustering. | To extract meaningful information about the molecule's flexibility, stable states, and interactions with its environment. nih.gov |

By simulating the interactions between this compound and a target protein, for example, researchers can predict the binding affinity and the specific orientation of the molecule within the binding site. rsc.org This information is critical for designing more potent and selective inhibitors. mdpi.com

In Silico Prediction of Molecular Properties for Research Design

In silico tools are widely used in modern drug discovery to predict the physicochemical and pharmacokinetic properties of new chemical entities, helping to prioritize which compounds to synthesize and test. researchgate.net This computational screening reduces the time and cost associated with early-stage research by flagging molecules with potentially poor properties before they are made. nih.gov For this compound, these predictions focus on how the introduction of the fluorine atom influences key drug-like characteristics.

The substitution of hydrogen or other functional groups with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. chemrxiv.org Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. soci.org This has profound effects on lipophilicity and polarity.

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid-like environment versus an aqueous one. Replacing a hydrogen atom with fluorine typically leads to a modest increase in lipophilicity. soci.org However, replacing a methoxy group (–OCH₃) with a fluorine atom is a bioisosteric switch that is expected to increase lipophilicity more significantly, as the oxygen atom in the methoxy group can act as a hydrogen bond acceptor, which tends to reduce lipophilicity. chemrxiv.org

Table 2: Predicted Physicochemical Properties of Isoquinoline Analogs

Compound Molecular Formula Calculated LogP (XLogP3) Polar Surface Area (Ų)
4-Methoxyisoquinoline (B1350727) C₁₀H₉NO 2.0 21.7
This compound C₁₀H₈FNO 2.2 21.7

Data for 4-Methoxyisoquinoline and this compound are computationally predicted values from chemical databases. Data for 1,7-Difluoro-4-methoxyisoquinoline is from PubChem. nih.gov

As shown in the table, the introduction of a fluorine atom at the 1-position is predicted to slightly increase the lipophilicity (LogP) compared to the parent 4-methoxyisoquinoline, while adding a second fluorine further increases it. nih.gov The polar surface area, which is related to hydrogen bonding potential, remains unchanged as the fluorine atom is not a significant hydrogen bond acceptor.

A critical aspect of drug design is ensuring a compound has sufficient metabolic stability to remain in the body long enough to exert its therapeutic effect. if-pan.krakow.pl In silico models provide a theoretical framework for predicting this stability early in the discovery process. pharmaron.com Metabolic stability is often defined by the susceptibility of a compound to biotransformation by metabolic enzymes, expressed as its in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ). if-pan.krakow.pl

The introduction of fluorine is a well-established strategy to enhance metabolic stability. researchgate.net Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds. nih.gov The C-F bond is significantly stronger (bond energy ~105 kcal/mol) than a typical C-H bond (~98 kcal/mol), making it resistant to enzymatic cleavage. soci.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
1,7-Difluoro-4-methoxyisoquinoline
4-Methoxyisoquinoline
Water
Hydrogen

Medicinal Chemistry and Biological Research Applications Pre Clinical Focus

Design and Synthesis of Fluorinated Isoquinoline (B145761) Analogs for Biological Screening

The strategic incorporation of fluorine into isoquinoline scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties. Fluorine's unique electronic properties and small size can significantly influence a molecule's potency, metabolic stability, and membrane permeability. While direct studies on the use of 1-Fluoro-4-methoxyisoquinoline as a central scaffold for biological screening are not extensively documented, its structure is amenable to several contemporary drug design strategies.

Scaffold hopping is a powerful technique in drug discovery that involves replacing the core structure of a known active compound with a chemically different scaffold, while aiming to retain or improve its biological activity. This compound represents a potential scaffold that could be explored in such strategies. For instance, in programs targeting kinases or other enzyme families where isoquinolines have shown activity, this particular fluorinated and methoxylated scaffold could offer a novel chemical space with potentially improved properties.

Bioisosteric replacement is another key strategy where one part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. The fluorine atom in this compound can be considered a bioisostere of a hydrogen atom or a hydroxyl group. This substitution can lead to altered electronic distribution and metabolic stability, which are critical factors in drug design.

While specific examples involving this compound are not prevalent, the broader class of fluorinated isoquinolines has been explored using these strategies to develop novel therapeutic agents. The table below illustrates hypothetical bioisosteric replacements that could be applied to a generic isoquinoline core to generate analogs for screening.

Original Group at Position 1 Potential Bioisosteric Replacement Rationale for Replacement
Hydrogen (H)Fluorine (F)Enhance metabolic stability, alter electronics.
Methoxy (B1213986) (OCH3)Hydroxyl (OH)Modulate hydrogen bonding potential.
Methoxy (OCH3)Trifluoromethyl (CF3)Increase lipophilicity and metabolic stability.
PhenylPyridylImprove solubility and pharmacokinetic properties.

This table presents hypothetical bioisosteric replacements for a generic isoquinoline scaffold, as direct examples for this compound are not available.

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules for high-throughput screening. A library of compounds based on the this compound core could be generated by introducing various substituents at different positions of the isoquinoline ring. This would allow for a systematic exploration of the structure-activity relationship (SAR) around this scaffold.

Although no specific DOS libraries based on this compound have been reported, the synthesis of fluorinated quinoline (B57606) and isoquinoline analogs is an active area of research. These efforts aim to produce novel compounds for screening against various biological targets.

In Vitro Biological Activity Screening Methodologies and Structure-Activity Relationship (SAR) Studies

The potential biological activities of this compound would need to be evaluated through a battery of in vitro assays. Based on the activities of other fluorinated isoquinolines, several key areas of investigation can be proposed.

Fluorinated isoquinoline derivatives have been investigated as inhibitors of various enzymes.

PDE10A: Phosphodiesterase 10A (PDE10A) inhibitors are being explored for the treatment of neuropsychiatric disorders. While papaverine, an isoquinoline alkaloid, is a known PDE10A inhibitor, studies on fluorinated analogs have been conducted to develop new potent and selective inhibitors. Although there is no specific data on this compound, its core structure suggests it could be a starting point for designing novel PDE10A inhibitors.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key target in inflammatory diseases. A potent and selective IRAK4 inhibitor, PF-06650833, features a 7-methoxyisoquinoline (B1361142) core. This highlights the relevance of the isoquinoline scaffold in targeting IRAK4. While the specific contribution of a fluoro group at the 1-position and a methoxy at the 4-position is uncharacterized, it represents a valid area for SAR exploration.

HIV Reverse Transcriptase: The isoquinoline scaffold has been explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. Fluorine substitution is a common strategy to enhance the antiviral activity and pharmacokinetic profile of NNRTIs.

The table below summarizes the inhibitory activities of some representative fluorinated isoquinoline derivatives against these enzymes.

Compound Class Target Enzyme Reported Activity (IC50)
Fluorinated Papaverine AnalogsPDE10ANanomolar range
1-alkoxy-7-methoxyisoquinolinesIRAK4Nanomolar range
Novel Isoquinoline DerivativesHIV Reverse TranscriptaseMicromolar to Nanomolar range

This table is based on data for the broader class of fluorinated isoquinolines, as specific data for this compound is not available.

The C-X-C chemokine receptor 4 (CXCR4) is implicated in cancer metastasis and inflammation, making it an attractive therapeutic target. Tetrahydroisoquinoline-based compounds have been identified as potent CXCR4 antagonists. The introduction of fluorine into such scaffolds could modulate their binding affinity and selectivity. While there is no direct evidence of this compound acting as a CXCR4 antagonist, its core structure could be incorporated into the design of novel antagonists.

The ultimate goal of targeting specific enzymes or receptors is to modulate cellular pathways involved in disease. For any novel fluorinated isoquinoline analog, including those derived from this compound, cellular assays would be crucial to determine their effects on downstream signaling pathways. For example, IRAK4 inhibitors would be tested for their ability to block TLR/IL-1R signaling in immune cells. Similarly, CXCR4 antagonists would be evaluated for their capacity to inhibit CXCL12-induced cell migration.

In Vitro Anti-infective Activity Studies (e.g., Antimalarial, Antiviral, Antibacterial)

Fluorinated isoquinolines and related quinoline structures have demonstrated significant potential as anti-infective agents in preclinical studies. The introduction of fluorine can modulate activity and pharmacokinetic properties, often leading to enhanced efficacy. ctppc.org

Antibacterial Activity: Research into alkynyl isoquinoline compounds has identified fluorinated derivatives as potent bactericidal agents against a range of Gram-positive bacteria. nih.govresearchgate.net One representative fluoro-isoquinoline compound, HSN584, showed moderate to potent activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. nih.gov Notably, the activity of HSN584 was comparable to its chloro-analog, indicating that the presence of a halogen at this position is beneficial, and it displayed potent efficacy against fluoroquinolone-resistant S. aureus strains. nih.gov

Table 1: In Vitro Antibacterial Activity of a Representative Fluoro-isoquinoline Compound (HSN584). Data sourced from nih.gov.

Antimalarial Activity: In the realm of antimalarial research, fluorine substitution has been a key strategy to overcome the limitations of existing drugs like amodiaquine (B18356), which can produce toxic metabolites. nih.gov Replacing the 4'-hydroxyl group of amodiaquine with a fluorine atom (creating 4'-dehydroxy-4'-fluoroamodiaquine) resulted in an analog that maintains potent antimalarial efficacy in vitro against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov This modification successfully rendered the compound more resistant to metabolic bioactivation, highlighting the strategic benefit of fluorination in designing safer antimalarial agents. nih.govnih.govelsevierpure.com

Antiviral Activity: The broader class of quinoline and isoquinoline derivatives has been investigated for antiviral properties. For instance, certain isoquinolone compounds have been identified as inhibitors of influenza A and B viruses by targeting the viral RNA replication step. nih.govnih.govresearchgate.net The nucleoside analog 4'-Fluorouridine has shown potent, nanomolar-range inhibitory activity against a panel of influenza A and B viruses and SARS-CoV-2 by inducing immediate chain termination of the viral polymerase. nih.govnih.govbiorxiv.org While not direct analogs of this compound, these findings underscore the potential of fluorinated heterocyclic scaffolds in the development of novel antiviral therapeutics. biorxiv.orgbiorxiv.org

Molecular Interaction Studies and Target Engagement

Understanding how a ligand interacts with its biological target is fundamental to rational drug design. Computational and structural biology techniques provide crucial insights into these interactions at an atomic level.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. medsci.org For fluorinated heterocyclic compounds, docking studies have been instrumental in elucidating binding modes and guiding structural optimization. For example, in silico docking analyses of novel fluoroquinolone derivatives against bacterial targets like E. coli DNA Gyrase B have shown binding affinities ranging from -6.1 to -7.2 kcal/mol. researchgate.net Similarly, docking studies of 1,4-naphthoquinone-based glycohybrids against the Epidermal Growth Factor Receptor (EGFR), a target in lung cancer, revealed that the most promising compounds achieved superior docking scores of -6.78 kcal/mol, indicating strong potential for inhibition. nih.gov These examples demonstrate the utility of molecular docking in predicting the binding affinity and interaction patterns of complex fluorinated molecules with their protein targets, a strategy directly applicable to the study of this compound. nih.goveuropeanreview.org

Co-crystal Structure Analysis (If Available) to Inform Design

X-ray crystallography of a ligand bound to its target protein (a co-crystal structure) provides the most definitive information about binding interactions. While a specific co-crystal structure for this compound is not publicly available, analysis of related fluorinated compounds offers valuable insights. nih.gov For instance, the crystal structure of fluorinated quinine (B1679958) alkaloids has confirmed the conformational preferences of the fluorine atom, which consistently adopts a gauche conformation relative to a protonated nitrogen atom in the core structure. nih.gov

Furthermore, structural analyses of fluorinated organic molecules have highlighted the importance of weak intermolecular interactions involving fluorine, such as C–H⋯F and C–F⋯π interactions, in determining crystal packing. researchgate.netnih.govmdpi.com The study of how fluorine atoms influence the organization of molecules in a crystal lattice can inform the design of ligands with improved binding and physical properties. researchgate.netresearchgate.net

Conformational Analysis of Ligand-Receptor Complexes

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Fluorine substitution can have a profound impact on molecular conformation due to stereoelectronic effects. nih.govmdpi.comsoton.ac.uk The strong inductive effect of the fluorine atom can enforce a particular pucker in a heterocyclic ring and bias the conformation of adjacent peptide bonds. nih.govnih.gov

For example, in 4-fluoroprolines, the C–F bond orients antiperiplanar to adjacent C–H bonds due to a gauche effect, which in turn biases the puckering of the five-membered ring. nih.gov This reliable modulation of conformation has been used to engineer peptides and proteins with enhanced stability. nih.gov Similarly, in this compound, the fluorine atom is expected to influence the local geometry and electronic distribution of the isoquinoline ring, thereby affecting how the molecule presents itself to a receptor binding site. mdpi.comunimi.it Understanding these conformational preferences is essential for designing molecules that fit optimally into their biological targets.

Strategic Development of Advanced Bioactive Molecules

The development of novel therapeutics often relies on established molecular frameworks that are known to interact with biological systems. Modifying these "privileged scaffolds" with specific functional groups is a proven strategy for discovering advanced bioactive molecules.

Exploration of Fluorinated Isoquinolines as Privileged Scaffolds

The isoquinoline core is considered a privileged scaffold in medicinal chemistry because it is a key structural component in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govrsc.orgrsc.org Its structural rigidity and potential for diverse functionalization make it an ideal starting point for drug discovery. nih.gov

The incorporation of fluorine into such privileged scaffolds is a well-established strategy to enhance drug-like properties. nih.govresearchgate.net Selective fluorination can:

Improve Metabolic Stability: By blocking sites susceptible to oxidative metabolism. nih.gov

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with protein targets. nih.gov

Modulate Physicochemical Properties: Fluorine can alter lipophilicity and bioavailability, improving the pharmacokinetic profile of a molecule. nih.govelsevierpure.com

Therefore, the exploration of fluorinated isoquinolines, such as this compound, represents a rational and promising approach in modern drug discovery. nih.govresearchgate.net This strategy combines the proven biological relevance of the isoquinoline framework with the unique physicochemical advantages conferred by fluorine, creating a powerful platform for the development of next-generation therapeutic agents. researchgate.net

Design Principles for Modulating Binding Affinity and Selectivity

The precise placement of substituents on the isoquinoline core is a fundamental strategy in medicinal chemistry to fine-tune the binding affinity and selectivity of a compound for its biological target. The fluorine atom and the methoxy group in this compound are expected to play crucial roles in this modulation through a combination of electronic and steric effects.

The Role of the Fluorine Substituent:

The introduction of a fluorine atom at the 1-position of the isoquinoline ring can profoundly impact a molecule's properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, while introducing significant electronic changes. The presence of a fluorine atom is known to enhance the antibacterial spectrum and potency of quinolone drugs nih.gov. This is often attributed to favorable interactions with the target enzyme, such as DNA gyrase nih.gov. In the context of modulating binding affinity, the fluorine atom can:

Alter Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the isoquinoline nitrogen. This can be critical for modulating interactions with the target protein and can also influence the compound's pharmacokinetic profile, such as cell permeability and metabolic stability.

Form Hydrogen Bonds: The fluorine atom can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the binding pocket of a protein, thereby increasing binding affinity.

Influence Metabolic Stability: Strategic fluorination can block sites of metabolic oxidation, leading to an improved metabolic profile and a longer half-life of the drug candidate.

The Role of the Methoxy Group:

The methoxy group at the 4-position is an electron-donating group, which can also significantly influence the molecule's interaction with its target. Research on benzamide-isoquinoline derivatives has shown that an electron-donating methoxy group can favor binding affinity for the sigma-2 (σ2) receptor while being unfavorable for the sigma-1 (σ1) receptor, thus dramatically improving selectivity nih.govresearchgate.net. Key design principles involving the methoxy group include:

Modulation of Electronic Properties: The electron-donating nature of the methoxy group can increase the electron density of the aromatic system, which can be crucial for π-π stacking interactions with aromatic amino acid residues in the target's binding site.

Steric Influence: The methoxy group introduces steric bulk, which can either be beneficial for fitting into a specific binding pocket or detrimental if it leads to steric clashes. The orientation of the methoxy group can be critical for achieving optimal binding.

The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound creates a unique electronic and steric profile that can be exploited in drug design to achieve high affinity and selectivity for a specific biological target.

Applications in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The isoquinoline scaffold is an excellent template for FBDD due to its rigid structure and the ability to introduce chemical diversity at multiple positions researchoutreach.org.

A notable example of FBDD utilizing an isoquinoline scaffold is the discovery of potent inhibitors for phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in cancer pathways nih.gov. In this study, an isoquinolone fragment was identified as a hit from an NMR-based fragment screen with an initial IC50 of 870 μM and a ligand efficiency (LE) of 0.39 nih.gov. Through a fragment-growing approach, where chemical substituents were systematically added to the isoquinolone core, the potency was improved to 1.8 μM, with greater than fivefold selectivity against other kinases nih.gov.

The hypothetical application of this compound in an FBDD campaign would involve screening this fragment against a target of interest. If identified as a hit, the next steps would involve:

Structural Biology: Obtaining a crystal structure of the fragment bound to the target protein to understand the binding mode and identify vectors for chemical elaboration.

Fragment Elaboration: Synthesizing derivatives of this compound by adding substituents at other positions of the isoquinoline ring to improve potency and selectivity. The fluorine at position 1 and the methoxy at position 4 would serve as fixed anchors, while other positions are explored for optimal interactions.

Fragment Merging: If other fragments are found to bind to adjacent sites, a new molecule can be designed by merging the structural features of this compound with those of the other fragment to create a more potent ligand researchoutreach.org.

The data in the table below illustrates a hypothetical fragment evolution process, starting with a core isoquinoline fragment and showing how potency can be improved through systematic chemical modifications, as inspired by the PDK1 inhibitor discovery program nih.gov.

Compound IDStructureModificationIC50 (μM)Ligand Efficiency (LE)
Fragment 1IsoquinoloneCore Fragment8700.39
Derivative AIsoquinolone with R1 groupFragment Growth41.40.33
Derivative BIsoquinolone with R1 and R2 groupsLead Optimization1.80.42

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Fluoro-4-methoxyisoquinoline, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or fluorination of pre-functionalized isoquinoline precursors. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base (similar to methods in for related quinoline derivatives). Reproducibility requires strict adherence to reaction conditions (temperature, solvent purity, catalyst loading) and detailed reporting of purification steps (e.g., column chromatography, recrystallization solvents). Characterization via NMR (¹H/¹³C), IR, and melting point analysis is critical .
  • Key Data :

Reaction StepCatalystSolventBaseYield (%)
FluorinationPdCl₂(PPh₃)₂DMFK₂CO₃~60-70

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹⁹F NMR confirms fluorine incorporation. Purity is assessed via HPLC (≥95% purity threshold) or GC-MS. Elemental analysis ensures stoichiometric consistency. For novel compounds, X-ray crystallography provides structural confirmation (if crystals are obtainable) .

Q. How can researchers optimize reaction yields when introducing the methoxy group to the isoquinoline scaffold?

  • Methodological Answer : Methoxy group installation often employs nucleophilic aromatic substitution or Ullmann-type coupling. Key variables include:

  • Temperature control (60–100°C to balance reactivity vs. side reactions).
  • Use of CuI or Pd catalysts for coupling efficiency.
  • Protecting group strategies (e.g., Boc for amines) to prevent undesired substitutions .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the isoquinoline ring?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect reduces π-electron density in the aromatic system, which can be quantified via DFT calculations (e.g., HOMO-LUMO gap analysis). Experimentally, this is observed in altered reactivity toward electrophilic substitution (e.g., slower nitration) and increased stability against oxidation. Comparative studies using ¹³C NMR chemical shifts (fluorine vs. hydrogen analogs) provide empirical evidence .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or melting points often arise from solvent effects, impurities, or polymorphic forms. Researchers should:

  • Cross-validate data with independent synthetic batches.
  • Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).
  • Report instrument parameters (e.g., NMR frequency, HPLC column type) to enable direct comparisons .

Q. What mechanistic insights explain side-product formation during Pd-catalyzed synthesis of this compound?

  • Methodological Answer : Common side products include dehalogenated isoquinolines or dimerized species. Mechanistic studies (e.g., kinetic isotope effects, in-situ IR monitoring) suggest ligand dissociation from Pd intermediates or competing β-hydride elimination. Mitigation involves:

  • Optimizing ligand-to-Pd ratios (e.g., bulky ligands like PCy₃ suppress side pathways).
  • Lowering reaction temperatures to stabilize intermediates .

Q. How does the methoxy group’s position affect the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Stability studies in pH-adjusted solutions (e.g., HCl/NaOH) with LC-MS monitoring reveal degradation pathways. The 4-methoxy group’s para position enhances steric protection of the fluorine atom, reducing hydrolysis rates compared to ortho-substituted analogs. Activation energy (Eₐ) calculations via Arrhenius plots quantify thermal stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

  • Methodological Answer : Variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration) often underlie discrepancies. Standardization via OECD guidelines (e.g., fixed incubation times, controls for solvent toxicity) improves cross-study validity. Meta-analyses of IC₅₀ values with confidence intervals can identify outlier datasets .

Methodological Frameworks

Q. How can the PICO framework structure research on structure-activity relationships (SAR) for this compound?

  • Population : this compound derivatives.
  • Intervention : Structural modifications (e.g., substituent position, halogen replacement).
  • Comparison : Activity vs. non-fluorinated or methoxy-free analogs.
  • Outcome : Quantitative SAR metrics (e.g., binding affinity, inhibition constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.